

SJF620 Hydrochloride: A Technical Guide to a Next-Generation BTK Degrader

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Compound of Interest		
Compound Name:	SJF620 hydrochloride	
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Abstract

SJF620 hydrochloride is a potent and selective Bruton's tyrosine kinase (BTK) degrader developed using Proteolysis Targeting Chimera (PROTAC) technology. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of **SJF620 hydrochloride**. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the application of targeted protein degradation for therapeutic intervention in B-cell malignancies and other diseases where BTK signaling is implicated. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to facilitate a thorough understanding of this promising therapeutic agent.

Introduction: The Rationale for BTK Degradation

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and B-cell development, differentiation, and survival.[1] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including non-Hodgkin's lymphoma (NHL), making it a prime therapeutic target.[1] While small-molecule inhibitors of BTK have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.



Targeted protein degradation, utilizing technologies such as PROTACs, offers a distinct and potentially more advantageous approach compared to traditional inhibition.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] This event-driven pharmacology can lead to a more profound and durable suppression of the target protein's function and may overcome resistance mechanisms associated with inhibitors.

The Discovery and Development of SJF620 Hydrochloride

SJF620 was developed to address the suboptimal pharmacokinetic properties of a preceding BTK degrader, MT802.[1] While MT802 demonstrated potent degradation of both wild-type and C481S mutant BTK, its in vivo development was hampered by its pharmacokinetic profile.[1]

A systematic medicinal chemistry campaign was undertaken to improve upon MT802. This involved structural modifications to the linker and the E3 ligase-recruiting ligand.[3] Initial efforts to replace the cereblon (CRBN) E3 ligase-recruiting moiety with a von Hippel-Lindau (VHL) ligand resulted in compounds with poor potency.[3] Subsequent optimization focused on modifying the CRBN ligand, ultimately leading to the discovery of SJF620.[3] SJF620 demonstrated comparable in vitro potency to MT802 but with a significantly improved pharmacokinetic profile, making it a viable candidate for in vivo studies.[1][3]

Mechanism of Action of SJF620

SJF620 functions as a BTK-targeting PROTAC that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][4] It is a heterobifunctional molecule comprised of three key components: a ligand that binds to BTK, a ligand that binds to CRBN (a lenalidomide analog), and a linker that connects the two ligands.[1][5]

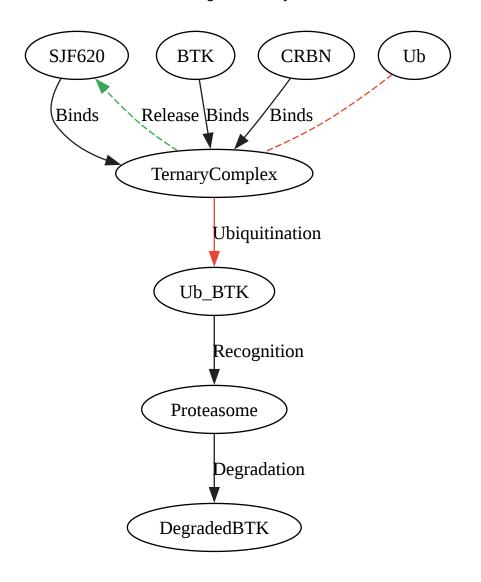
The proposed mechanism of action is as follows:

- Ternary Complex Formation: SJF620 simultaneously binds to BTK and CRBN, bringing them into close proximity to form a ternary complex.
- Ubiquitination: Within the ternary complex, CRBN, as part of the E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues



on the surface of BTK.

- Proteasomal Degradation: The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: After inducing the degradation of a BTK molecule, SJF620 is released and can engage another BTK molecule, acting in a catalytic manner.



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Quantitative Data Summary

The following tables summarize the key quantitative data for **SJF620 hydrochloride**.

Table 1: In Vitro Potency



Parameter	Cell Line	Value	Reference
DC50	NAMALWA	7.9 nM	[2][5][6]

Table 2: In Vivo Pharmacokinetics in Mice

Parameter	Dose	Route	Value	Reference
Half-life (t1/2)	1 mg/kg	i.v.	1.64 h	[5]

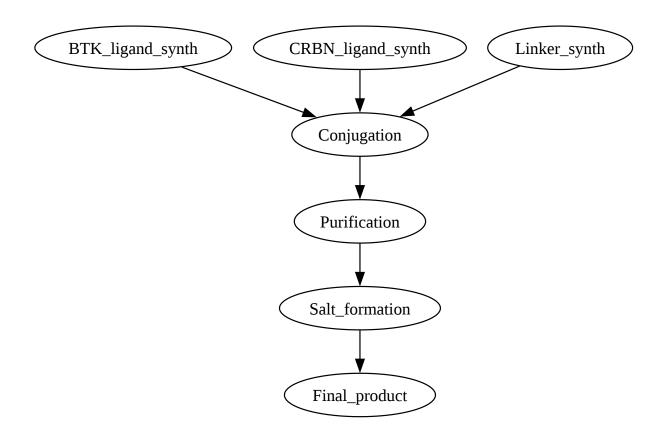
Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the discovery and characterization of **SJF620 hydrochloride**. For complete, detailed protocols, please refer to the primary publication: Jaime-Figueroa, S., et al. (2020). Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. Bioorganic & Medicinal Chemistry Letters, 30(3), 126877.

Synthesis of SJF620 Hydrochloride

The synthesis of SJF620 is a multi-step process that involves the preparation of the BTK-binding moiety, the CRBN-recruiting ligand, and the linker, followed by their conjugation. A generalized workflow is presented below.





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Protocol: The detailed synthetic route, including reaction conditions, reagents, and purification methods, is described in the supplementary information of the primary publication.

In Vitro BTK Degradation Assay

The potency of SJF620 in inducing BTK degradation was assessed in the Burkitt lymphoma cell line NAMALWA.

Protocol:

- Cell Culture: NAMALWA cells were cultured in appropriate media and conditions.
- Compound Treatment: Cells were treated with varying concentrations of SJF620 for a specified period.
- Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.



- Western Blot Analysis: Protein concentrations were normalized, and samples were subjected
 to SDS-PAGE and transferred to a membrane. The membrane was probed with primary
 antibodies against BTK and a loading control (e.g., GAPDH or β-actin), followed by
 incubation with a secondary antibody.
- Quantification: The intensity of the protein bands was quantified using densitometry. The DC50 value, representing the concentration of SJF620 that induces 50% degradation of BTK, was calculated from the dose-response curve.

In Vivo Pharmacokinetic Study in Mice

The pharmacokinetic profile of SJF620 was evaluated in mice to determine its in vivo properties.

Protocol:

- Animal Model: Male BALB/c mice were used for the study.
- Compound Administration: SJF620 was administered intravenously (i.v.) at a dose of 1 mg/kg.
- Blood Sampling: Blood samples were collected at various time points post-administration.
- Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
- LC-MS/MS Analysis: The concentration of SJF620 in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using pharmacokinetic software to determine parameters such as half-life (t1/2), clearance, and volume of distribution.

Conclusion and Future Directions

SJF620 hydrochloride is a potent BTK degrader with a significantly improved pharmacokinetic profile compared to its predecessor, MT802. Its ability to effectively induce the degradation of BTK in preclinical models highlights its potential as a therapeutic agent for B-cell malignancies and other BTK-dependent diseases. Further in vivo efficacy and safety studies are warranted to



fully elucidate the therapeutic potential of SJF620. The development of SJF620 serves as a compelling case study in the rational design of PROTACs with optimized drug-like properties.

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